molecular formula C22H15Cl2FN2O4 B11547429 3-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate

3-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate

Cat. No.: B11547429
M. Wt: 461.3 g/mol
InChI Key: RXOWQVHCZNSWLE-RPPGKUMJSA-N
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Description

3-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE is a synthetic organic compound that belongs to the class of phenyl benzoates This compound is characterized by the presence of a fluorobenzene ring and a phenyl group connected through an imino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE typically involves a multi-step process:

    Formation of 2-(2,4-DICHLOROPHENOXY)ACETAMIDE: This intermediate is synthesized by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Condensation Reaction: The 2-(2,4-dichlorophenoxy)acetamide is then reacted with an appropriate aldehyde to form the imino intermediate.

    Esterification: The imino intermediate is esterified with 3-fluorobenzoic acid under acidic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and fluorobenzene rings.

    Reduction: Reduction reactions can target the imino linkage, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorobenzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Products may include quinones and other oxidized derivatives.

    Reduction: The primary product is the corresponding amine.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-FLUOROBENZOATE
  • 3-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-FLUOROBENZOATE
  • 3-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-CHLOROBENZOATE

Uniqueness

The uniqueness of 3-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE lies in its specific substitution pattern and the presence of both dichlorophenoxy and fluorobenzoate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H15Cl2FN2O4

Molecular Weight

461.3 g/mol

IUPAC Name

[3-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate

InChI

InChI=1S/C22H15Cl2FN2O4/c23-16-7-8-20(19(24)11-16)30-13-21(28)27-26-12-14-3-1-6-18(9-14)31-22(29)15-4-2-5-17(25)10-15/h1-12H,13H2,(H,27,28)/b26-12+

InChI Key

RXOWQVHCZNSWLE-RPPGKUMJSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)F)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)F)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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